4-Methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine
Description
Properties
CAS No. |
909132-93-0 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-methyl-3-pyridin-2-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H9N3O/c1-6-8(12-13-9(6)10)7-4-2-3-5-11-7/h2-5H,10H2,1H3 |
InChI Key |
RGRVQGDBHBFSRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C2=CC=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridines.
Scientific Research Applications
4-Methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties due to its ability to inhibit angiogenesis.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. For instance, it can bind to DNA, altering its replication and transcription processes . This binding can inhibit the growth of cancer cells by preventing their proliferation.
Comparison with Similar Compounds
Positional Isomers: Pyridin-2-yl vs. Pyridin-3-yl Substitution
The positional isomer 4-Methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine (CAS: 1092307-33-9) shares the same molecular formula (C₉H₉N₃O ) but differs in the orientation of the pyridine substituent (pyridin-3-yl vs. pyridin-2-yl). Key differences include:
- Solubility : The pyridin-3-yl isomer may exhibit different solubility profiles in polar solvents compared to the pyridin-2-yl analogue .
| Property | 4-Methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine | 4-Methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine |
|---|---|---|
| Molecular Formula | C₉H₉N₃O | C₉H₉N₃O |
| Molecular Weight (g/mol) | 175.19 | 175.19 |
| CAS Number | Not explicitly listed in evidence | 1092307-33-9 |
| Key Substituent Position | Pyridin-2-yl | Pyridin-3-yl |
Aromatic Substituent Variation: Pyridyl vs. Phenyl Groups
3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine (CAS: BBV-155651, C₉H₆F₂N₂O) replaces the pyridyl group with a 2,4-difluorophenyl moiety. Key distinctions include:
- Electron-Withdrawing Effects : Fluorine atoms increase electronegativity, enhancing metabolic stability and lipophilicity.
- Biological Activity : Fluorinated aromatic rings are common in kinase inhibitors, suggesting divergent therapeutic applications compared to pyridyl-substituted oxazoles .
| Property | This compound | 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine |
|---|---|---|
| Molecular Formula | C₉H₉N₃O | C₉H₆F₂N₂O |
| Molecular Weight (g/mol) | 175.19 | 196.15 |
| Substituent Type | Pyridin-2-yl | 2,4-Difluorophenyl |
| LogP (Predicted) | ~1.2 (moderate lipophilicity) | ~2.1 (higher lipophilicity) |
Core Heterocycle Modifications: Oxazole vs. Thiadiazole
3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine () replaces the oxazole core with a 1,2,4-thiadiazole ring. Key differences:
Substituent Complexity: Cyclopropoxy vs. Methyl Groups
The compound 3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine () features a cyclopropoxy group, introducing steric bulk and conformational rigidity. This contrasts with the methyl group in the target compound, which offers minimal steric hindrance .
Biological Activity
4-Methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Inhibition of Enzymatic Activity
Research indicates that derivatives of oxazoles, including this compound, can serve as inhibitors of various enzymes. For instance, studies have shown that related compounds exhibit potent inhibition of fatty acid amide hydrolase (FAAH), leading to increased levels of anandamide in the brain, which has implications for pain management and anti-inflammatory responses .
Neuroprotective Effects
Recent findings suggest that this compound may have neuroprotective properties. A study on related derivatives demonstrated significant inhibitory activity against c-Abl kinase, which is implicated in neurodegenerative diseases such as Parkinson's disease. Notably, one derivative exhibited lower cytotoxicity compared to nilotinib while maintaining high oral bioavailability and permeability across the blood-brain barrier .
Biological Activity Data
The biological activities of this compound can be summarized in the following table:
Pain Management
In preclinical trials, compounds similar to this compound have been evaluated for their analgesic properties. One study demonstrated that an oxazole derivative significantly reduced mechanical and thermal allodynia in animal models of neuropathic pain . This suggests that the compound may offer a novel approach to managing chronic pain without the side effects associated with traditional opioids.
Neurodegenerative Disease Models
Another study focused on the neuroprotective effects of c-Abl inhibitors derived from this chemical scaffold. The results indicated that these compounds could significantly reduce cell death in models simulating Parkinson's disease, highlighting their therapeutic potential in neurodegeneration .
Q & A
Q. What are the common synthetic routes for 4-Methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine, and how are intermediates validated?
The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, analogous oxadiazole-amine compounds are synthesized by reacting isonicotinic acid hydrazide with carbon disulfide in basic media, followed by treatment with hydrazine hydrate to form triazole-thiol intermediates . Key validation steps include:
- 1H/13C NMR : Confirming proton and carbon environments (e.g., pyridyl protons at δ 8.5–9.0 ppm and oxazole methyl groups at δ 2.3–2.5 ppm).
- Mass spectrometry : Matching molecular ion peaks (e.g., [M+H]+) with theoretical masses.
- FTIR : Identifying functional groups like C=N (1650–1600 cm⁻¹) and NH₂ (3400–3300 cm⁻¹) stretches .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Multinuclear NMR : Resolves regiochemical ambiguities (e.g., distinguishing pyridin-2-yl substitution from pyridin-3/4-yl isomers).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula with <5 ppm error.
- HPLC-PDA : Assesses purity (>95%) and detects byproducts via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Q. How is the compound’s stability assessed under varying conditions?
- Thermogravimetric analysis (TGA) : Evaluates thermal decomposition thresholds (e.g., stability up to 200°C).
- pH-dependent stability studies : Incubate the compound in buffers (pH 1–12) and monitor degradation via LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can regioselectivity challenges in pyridyl-oxazole synthesis be addressed?
Regioselectivity in pyridyl-substituted heterocycles is influenced by:
- Base and solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyridin-2-amine, favoring 5-position oxazole formation .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions (e.g., N- vs. O-alkylation).
- Computational modeling : DFT calculations predict transition-state energies to optimize reaction pathways .
Q. What strategies resolve contradictions between spectral data and expected structures?
- Cross-validation : Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or Gaussian).
- X-ray crystallography : Resolves ambiguities in solid-state conformation (e.g., confirming oxazole-pyridyl dihedral angles) .
- Isotopic labeling : Track reaction pathways (e.g., 15N-labeled hydrazine to confirm cyclization sites) .
Q. How can computational methods enhance reaction design for derivatives?
- Reaction path search algorithms : Quantum mechanical tools (e.g., GRRM, Gaussian) identify low-energy pathways for oxazole ring closure .
- Molecular docking : Predict bioactivity by simulating interactions with targets (e.g., kinase binding pockets) using AutoDock Vina .
- Machine learning : Train models on existing reaction databases to predict optimal conditions (solvent, catalyst) .
Q. What methodologies optimize yield in multi-step syntheses?
- Design of Experiments (DoE) : Statistically optimize variables (e.g., molar ratios, temperature) using response surface methodology.
- Catalyst screening : Test palladium/copper catalysts for Suzuki-Miyaura couplings of pyridyl halides.
- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .
Q. How are bioactivity assays designed to evaluate pharmacological potential?
- Enzyme inhibition assays : Test against kinases or proteases (IC50 determination via fluorescence polarization).
- Cellular uptake studies : Use fluorescent analogs (e.g., NBD-TPEA derivatives) tracked via confocal microscopy .
- In silico ADMET profiling : Predict pharmacokinetics (e.g., CYP450 interactions) using SwissADME or ADMETLab .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
